3-bromo-N-cyclopentylaniline
Description
3-Bromo-N-cyclopentylaniline (CAS: 1020995-53-2) is a brominated aromatic amine with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.1396 g/mol . Structurally, it features a bromine substituent at the meta position of the benzene ring and a cyclopentyl group attached to the nitrogen atom. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its cyclopentyl substituent introduces steric bulk, influencing reactivity and solubility compared to simpler aniline derivatives.
Properties
IUPAC Name |
3-bromo-N-cyclopentylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBOEGVJRXDUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclopentylaniline typically involves the bromination of N-cyclopentylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring of N-cyclopentylaniline. The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclopentylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-N-cyclopentylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopentylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares 3-bromo-N-cyclopentylaniline with analogous brominated anilines, highlighting key structural and functional differences:
Solubility and Stability
- This compound exhibits moderate solubility in dichloromethane and tetrahydrofuran but poor solubility in water, a trend shared with 3-bromo-N,N-diphenylaniline .
- In contrast, 3-bromo-N,N-dimethylaniline dissolves readily in acetone and ethyl acetate due to reduced steric bulk and increased polarity .
- The trifluoromethyl group in 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline enhances hydrophobicity and thermal stability, making it suitable for high-temperature reactions .
Biological Activity
3-Bromo-N-cyclopentylaniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 255.17 g/mol. The compound features a bromine atom attached to the aromatic ring and a cyclopentyl group linked to the nitrogen atom. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties, primarily through the inhibition of protein-protein interactions (PPIs) that are crucial for cancer cell survival. For instance, studies have shown that modifications in aniline derivatives can disrupt the Mcl-1/Bim interaction, which is vital in the regulation of apoptosis in cancer cells . The structural characteristics of this compound may allow it to serve as a scaffold for developing potent anticancer agents.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may interact with various kinases involved in cancer progression and other diseases. The inhibition of these enzymes could lead to reduced proliferation of malignant cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Disruption of Protein-Protein Interactions: By mimicking the binding sites of natural substrates, it can interfere with critical PPIs related to cell survival.
- Inhibition of Kinase Activity: It may act as a competitive inhibitor for certain kinases, thus modulating signaling pathways pivotal for cell growth and division.
Case Studies
-
Antitumor Activity Assessment:
A study conducted on various aniline derivatives, including this compound, demonstrated significant cytotoxicity against different cancer cell lines. The results indicated that higher concentrations led to increased apoptosis rates among treated cells compared to controls . -
Kinase Inhibition Studies:
In vitro assays revealed that this compound inhibited specific kinases associated with tumor growth. The IC50 values were determined for several kinases, indicating a promising profile for further development as a therapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrN |
| Molecular Weight | 255.17 g/mol |
| Anticancer Activity | Significant cytotoxicity |
| Kinase Inhibition | Yes |
| Mechanism | PPI disruption, kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
